molecular formula C12H15BrN2S B1482008 4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090848-37-4

4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1482008
CAS No.: 2090848-37-4
M. Wt: 299.23 g/mol
InChI Key: NHALQWWXEZOGQA-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H15BrN2S and its molecular weight is 299.23 g/mol. The purity is usually 95%.
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Biological Activity

4-(Bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14BrN3S\text{C}_{12}\text{H}_{14}\text{BrN}_3\text{S}

This structure features a bromomethyl group, an isobutyl chain, and a thiophene ring, contributing to its unique biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives. The specific activities of this compound include:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Pyrazoles are known to modulate inflammatory pathways. Preliminary data suggest that this compound may reduce the production of pro-inflammatory cytokines.
  • Anticancer Potential : Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells. The specific mechanisms by which this compound exerts anticancer effects require further investigation.

Antimicrobial Studies

In a study assessing the antimicrobial activity of various pyrazole derivatives, this compound demonstrated effective inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound possesses promising antibacterial properties suitable for further development as an antimicrobial agent .

Anti-inflammatory Mechanisms

The anti-inflammatory potential was evaluated through in vitro assays measuring cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in TNF-alpha and IL-6 production upon treatment with the compound:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500800
IL-61200600

These findings suggest that this compound may act as an effective anti-inflammatory agent .

Anticancer Activity

In a preliminary study examining the anticancer effects of pyrazole derivatives on human cancer cell lines, it was observed that this compound induced apoptosis in breast cancer cells (MCF7) with an IC50 value of 15 µM. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .

Properties

IUPAC Name

4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALQWWXEZOGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.